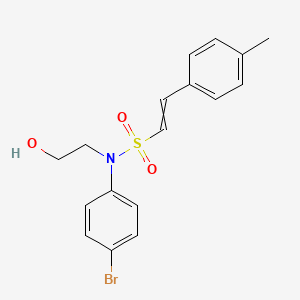

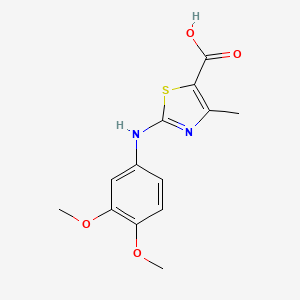

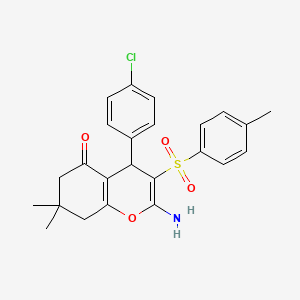

(E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylamide family and is commonly used in laboratory experiments to investigate its biochemical and physiological effects.

Applications De Recherche Scientifique

Green Organic Chemistry Synthesis and Fungal Biotransformation

The compound (E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide, through related structures, contributes to advancements in green organic chemistry. For example, E-2-cyano-3(furan-2-yl) acrylamide has been synthesized under microwave radiation, showcasing an environmentally friendly method. This synthesis facilitated the first ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi, leading to the production of (R)-2-cyano-3-(furan-2-yl)propanamide. This process emphasized the role of fungal biotransformation in producing compounds with an unusual CN-bearing stereogenic center, further investigated by electronic circular dichroism (ECD) spectra calculations (Jimenez et al., 2019).

Catalytic Chemical Reactions

Another significant application involves the palladium-catalyzed direct alkenation of thiophenes and furans, where a variety of olefinic substrates, such as acrylates and acrylamides, including structures related to the compound of interest, undergo direct oxidative coupling reactions. This process results in mono-alkenylated products, with the (E)-isomers often being the major outcome, highlighting the potential of these reactions in synthetic organic chemistry and the development of pharmaceuticals and materials (Zhao et al., 2009).

Pharmaceutical Research: Antiviral Applications

Research on (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, a closely related compound, demonstrates its potential as an inhibitor against SARS coronavirus, indicating the broader pharmaceutical applications of similar acrylamide derivatives. This compound was found to suppress the enzymatic activities of the SARS coronavirus helicase effectively, suggesting its utility in developing treatments against coronavirus-related illnesses (Lee et al., 2017).

Molecular Engineering for Solar Cell Applications

On the materials science front, compounds related to this compound are utilized in molecular engineering for solar cell applications. The incorporation of furan and thiophene units into organic sensitizers for dye-sensitized solar cells enhances the incident photon-to-current conversion efficiency. Such advancements underscore the potential of these compounds in renewable energy technologies, demonstrating the diverse applications of furan and thiophene derivatives in enhancing solar cell performance (Kim et al., 2006).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-16(6-4-13-2-1-8-19-13)17-10-14-3-5-15(20-14)12-7-9-21-11-12/h1-9,11H,10H2,(H,17,18)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGJRCBSLGFLLS-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide](/img/structure/B2679437.png)

![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)

![N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2679442.png)

![N'-(2,4-Dimethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2679454.png)

![3,4,5-trimethoxy-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2679455.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2679456.png)